N-(5-Fluoro-3-formylpyridin-2-yl)pivalamide
Overview
Description
N-(5-Fluoro-3-formylpyridin-2-yl)pivalamide: is a chemical compound with the molecular formula C11H13FN2O2 and a molecular weight of 224.23 g/mol . This compound is characterized by the presence of a fluorine atom, a formyl group, and a pivalamide group attached to a pyridine ring. It is primarily used in research and development, particularly in the field of medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Fluoro-3-formylpyridin-2-yl)pivalamide typically involves the reaction of 5-fluoro-3-formylpyridine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: N-(5-Fluoro-3-formylpyridin-2-yl)pivalamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed:
Oxidation: N-(5-Fluoro-3-carboxypyridin-2-yl)pivalamide.
Reduction: N-(5-Fluoro-3-hydroxymethylpyridin-2-yl)pivalamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-Fluoro-3-formylpyridin-2-yl)pivalamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of N-(5-Fluoro-3-formylpyridin-2-yl)pivalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong interactions with target sites .
Comparison with Similar Compounds
- N-(5-Fluoro-3-hydroxypyridin-2-yl)pivalamide
- N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide
- N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide
- N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide
Uniqueness: N-(5-Fluoro-3-formylpyridin-2-yl)pivalamide is unique due to the presence of both a formyl group and a fluorine atom on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in medicinal chemistry and biological research .
Properties
IUPAC Name |
N-(5-fluoro-3-formylpyridin-2-yl)-2,2-dimethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2/c1-11(2,3)10(16)14-9-7(6-15)4-8(12)5-13-9/h4-6H,1-3H3,(H,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHHGGYJXRRFGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=C(C=N1)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673565 | |
Record name | N-(5-Fluoro-3-formylpyridin-2-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1188433-81-9 | |
Record name | N-(5-Fluoro-3-formylpyridin-2-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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